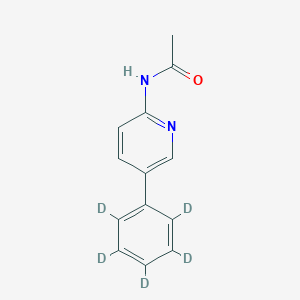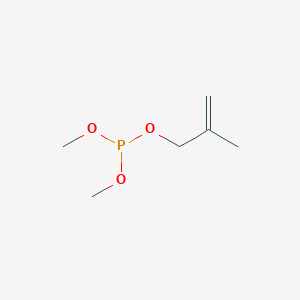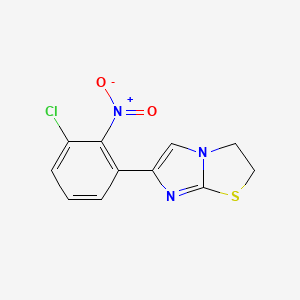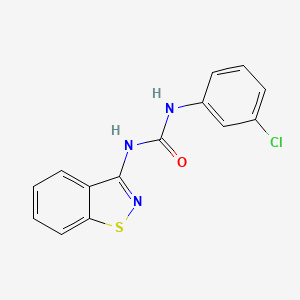![molecular formula C20H18O3 B14343512 4,4'-[(2-Methoxyphenyl)methylene]diphenol CAS No. 102077-86-1](/img/structure/B14343512.png)
4,4'-[(2-Methoxyphenyl)methylene]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(2-Methoxyphenyl)methylene]diphenol is an organic compound with the molecular formula C20H18O3 It is a derivative of diphenol, where the phenolic groups are connected through a methylene bridge substituted with a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Methoxyphenyl)methylene]diphenol typically involves the condensation of 2-methoxybenzaldehyde with bisphenol A under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sulfuric acid as catalysts, and sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
In an industrial setting, the production of 4,4’-[(2-Methoxyphenyl)methylene]diphenol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
4,4’-[(2-Methoxyphenyl)methylene]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The methoxy group can be reduced to a hydroxyl group using strong reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
科学的研究の応用
4,4’-[(2-Methoxyphenyl)methylene]diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
作用機序
The mechanism of action of 4,4’-[(2-Methoxyphenyl)methylene]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Bisphenol A: A related compound with two phenolic groups connected by a methylene bridge, but without the methoxy substitution.
4,4’-Methylenebis(phenyl isocyanate): Another related compound used in the production of polyurethanes, differing in the presence of isocyanate groups instead of phenolic groups.
Uniqueness
4,4’-[(2-Methoxyphenyl)methylene]diphenol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
102077-86-1 |
|---|---|
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
4-[(4-hydroxyphenyl)-(2-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H18O3/c1-23-19-5-3-2-4-18(19)20(14-6-10-16(21)11-7-14)15-8-12-17(22)13-9-15/h2-13,20-22H,1H3 |
InChIキー |
DEEPZVNOHXHLTG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)

![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)

![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)



